Ethyl 5,7-dichlorobenzofuran-3-carboxylate
Description
Significance of Benzofuran (B130515) Derivatives in Heterocyclic Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a significant entity in heterocyclic chemistry. numberanalytics.comnih.gov Its structure is a common feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. numberanalytics.comwisdomlib.orgrsc.org First synthesized in 1870, the benzofuran ring has since been extensively studied and has found numerous applications in medicinal, agricultural, and synthetic chemistry. nih.govacs.org The versatility of the benzofuran nucleus makes it a valuable building block for creating complex molecules with potential uses in pharmaceuticals and materials science. numberanalytics.comnih.gov
The development of novel and efficient methods for synthesizing benzofuran derivatives is an active area of research, with various strategies employing transition-metal catalysis and other innovative approaches. nih.govacs.org These methods aim to provide access to a diverse range of substituted benzofurans for further investigation.
Overview of Halogenated Benzofuran Compounds in Synthetic and Medicinal Chemistry
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran scaffold has been shown to significantly enhance the biological activities of these compounds. nih.gov Halogenation can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased potency and selectivity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of a compound to its biological target. nih.gov
In medicinal chemistry, halogenated benzofurans have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net For instance, studies have shown that the presence and position of halogen substituents on the benzofuran ring can have a profound impact on the compound's cytotoxic activity against various cancer cell lines. nih.govmdpi.com The electron-withdrawing nature of halogens can also influence the reactivity of the benzofuran ring system, making them useful intermediates in synthetic chemistry for the construction of more complex molecular architectures.
Rationale for Focused Investigation of Ethyl 5,7-dichlorobenzofuran-3-carboxylate
While direct research on this compound is not extensively documented in publicly available literature, a focused investigation into this specific compound is warranted based on the established significance of its constituent parts. The presence of two chlorine atoms at the 5 and 7 positions of the benzofuran ring is anticipated to significantly modulate its electronic and biological properties. The dichlorination pattern is a known feature in various biologically active molecules.
The ethyl carboxylate group at the 3-position provides a handle for further synthetic modifications, allowing for the creation of a library of related compounds, such as amides or other esters, which could be screened for a variety of biological activities. The combination of the dichlorinated benzofuran core with the versatile carboxylate functionality makes this compound a promising candidate for investigation in drug discovery and materials science.
Current Gaps and Future Directions in Benzofuran-3-carboxylate Research
Despite the considerable interest in benzofuran derivatives, there are still gaps in the understanding of the structure-activity relationships (SAR) for many substituted analogs. nih.gov While the synthesis of various benzofuran-3-carboxylates has been reported, a comprehensive exploration of the chemical space around this scaffold, particularly with diverse halogenation patterns, remains an area for future development. mdpi.comresearchgate.net
Future research should focus on the development of efficient and regioselective methods for the synthesis of specifically substituted benzofuran-3-carboxylates like the 5,7-dichloro derivative. Subsequent in-depth biological evaluation of these compounds against a wide range of therapeutic targets is crucial. mdpi.com Furthermore, computational studies, such as molecular docking, can aid in predicting the potential biological targets and guiding the design of more potent and selective benzofuran-based agents. mdpi.com The exploration of the application of these compounds in materials science, for example as components in organic electronics, also presents an exciting avenue for future investigation. nih.gov
Chemical Compound Data
Below is a table summarizing the available information for this compound and its parent compound, ethyl benzofuran-3-carboxylate.
| Property | This compound | Ethyl benzofuran-3-carboxylate |
| Chemical Formula | C₁₁H₈Cl₂O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 259.09 g/mol (calculated) | 190.20 g/mol sigmaaldrich.com |
| CAS Number | Not available | 194278-43-8 sigmaaldrich.com |
| Physical State | Solid (predicted) | Liquid sigmaaldrich.com |
| Density | Not available | 1.150 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not available | n20/D 1.540 sigmaaldrich.com |
| Storage Temperature | Not available | 2-8°C sigmaaldrich.com |
| SMILES String | CCOC(=O)c1coc2c1cc(Cl)cc2Cl (predicted) | CCOC(=O)c1coc2ccccc12 sigmaaldrich.com |
| InChI Key | Not available | JNLHHFVLQDYFFB-UHFFFAOYSA-N sigmaaldrich.com |
Note: Due to the limited availability of direct experimental data for this compound, some properties are predicted based on its chemical structure and the known properties of related compounds.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,7-dichloro-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQJMGERPUFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265877 | |
| Record name | Ethyl 5,7-dichloro-3-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899795-66-5 | |
| Record name | Ethyl 5,7-dichloro-3-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899795-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,7-dichloro-3-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5,7 Dichlorobenzofuran 3 Carboxylate and Analogous Structures
Retrosynthetic Analysis of the Ethyl 5,7-dichlorobenzofuran-3-carboxylate Moiety
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection approaches are considered, focusing on the formation of the heterocyclic furan (B31954) ring.
Approach A: Intramolecular C-O Bond Formation
This common strategy involves disconnecting the C7a-O bond of the benzofuran (B130515) ring. This leads back to a 1-(2-hydroxyaryl)ketone or a related derivative. For the target molecule, this disconnection points to a substituted 2,4-dichlorophenol (B122985) bearing a three-carbon chain at the ortho position to the hydroxyl group. This side chain must be suitable for cyclization to form the furan ring and incorporate the ethyl carboxylate group at the 3-position. This approach is the foundation for methods like intramolecular Williamson ether synthesis or transition metal-catalyzed C-O bond formation.
Approach B: Annulation Strategies
A second approach involves disconnecting two bonds of the furan ring, typically the C2-C3 and C3a-O bonds. This suggests an annulation strategy where a substituted phenol (B47542) is reacted with a three-carbon synthon that already contains the required ester functionality. A logical precursor for this pathway would be 2,4-dichlorophenol reacting with a molecule like ethyl propiolate or an ethyl 3-halopropenoate derivative. This pathway is exemplified by reactions involving Michael additions followed by cyclization or various pericyclic reactions.
These retrosynthetic pathways guide the selection of appropriate starting materials and reaction conditions, which are explored in the subsequent sections detailing specific synthetic methodologies.
Classical and Modern Approaches to Benzofuran-3-carboxylate Ester Synthesis
The synthesis of the benzofuran core, particularly with substitution at the 3-position, has been the subject of extensive research, leading to the development of numerous classical and modern methods. nih.gov
Transition Metal-Catalyzed Cyclization Reactionselsevier.com
Transition metals, particularly copper and palladium, are powerful tools in organic synthesis, enabling the efficient construction of complex heterocyclic systems like benzofurans under mild conditions. nih.govelsevier.com
Copper-catalyzed methods are a cornerstone of benzofuran synthesis, primarily facilitating the crucial intramolecular C–O bond formation step. This transformation is often the final step in a multi-step sequence, cyclizing a suitably functionalized phenol derivative.
One prominent method involves the copper-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.orgnih.gov In these reactions, a precursor such as a 1-(2-bromo- or 2-iodoaryl)ketone undergoes an intramolecular Ullmann-type coupling. The process typically requires a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base. acs.org One-pot procedures have been developed where an aryl ketone is first regioselectively halogenated using an iron(III) catalyst, followed by in-situ copper-catalyzed O-arylation to yield the benzofuran product. acs.orgnih.gov
More recent advancements include copper-mediated intramolecular dehydrogenative C–H/O–H coupling reactions. rsc.orgrsc.org This strategy allows for the direct formation of the C–O bond from a precursor containing a phenolic hydroxyl group and an adjacent sp² C–H bond, avoiding the need for pre-halogenation of the substrate. The reaction is believed to proceed through a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst. rsc.org
Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis
| Precursor Type | Copper Catalyst | Ligand/Base | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Iodoaryl)ketone | CuI (10 mol%) | DMEDA / K₃PO₄ | Toluene, 110 °C | 2,3-Disubstituted Benzofuran | 59% | acs.org |
| 1-Arylketone (one-pot) | FeCl₃ then CuI | DMEDA / K₃PO₄ | [BMIM]NTf₂, 70 °C | Substituted Benzofuran | 26-60% | nih.gov |
| 2-(Benzo[b]thiophen-3-yl)phenol | Cu(OAc)₂ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) | Dioxane, 120 °C | Benzothieno[3,2-b]benzofuran | 64-91% | rsc.orgrsc.org |
Palladium catalysis offers a versatile and highly efficient platform for the synthesis of benzofurans, with numerous strategies developed to accommodate a wide range of substrates and functional groups. nih.govacs.org
A classic and widely used method is the tandem Sonogashira coupling and cyclization. This involves the palladium- and copper-cocatalyzed reaction of a 2-halophenol with a terminal alkyne. nih.govnih.gov The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization, often catalyzed by the same palladium complex, to afford the benzofuran ring.
Intramolecular Heck reactions represent another powerful palladium-catalyzed strategy. In this approach, an O-aryl enol ether, formed from a phenol and a vinyl halide or triflate, undergoes cyclization to form the benzofuran C2-C3 bond. acs.org More advanced methods utilize palladium-catalyzed C-H activation and functionalization. For instance, the oxidative cyclization of O-aryl cyclic vinylogous esters can produce benzofuran-fused frameworks through an intramolecular dehydrogenative arylation at the vinylic carbon. nih.gov Kinetic studies from these reactions suggest that the C(aryl)–H bond cleavage is often the rate-determining step. nih.gov
Recent developments have also focused on palladium-catalyzed cascade reactions. For example, a cyclization coupling of iodoarene-tethered alkynes with N-tosylhydrazones derived from cyclobutanone (B123998) has been reported to produce benzofuran-3-cyclobutylidenes, demonstrating the complexity achievable through these methods. researchgate.netacs.org
Table 2: Selected Palladium-Catalyzed Benzofuran Syntheses
| Reaction Type | Palladium Catalyst | Ligand/Base | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Sonogashira/Cyclization | (PPh₃)₂PdCl₂ / CuI | Triethylamine (B128534) | Iodophenols, Terminal Alkynes | Benzofuran Derivatives | Good to Excellent | nih.govacs.org |
| Oxidative Cyclization | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ / p-Toluenesulfonic acid | O-Aryl Cyclic Vinylogous Esters | Benzofuran-fused Cyclohexenones | up to 92% | nih.gov |
| Cyclization Coupling | Pd(PPh₃)₂Cl₂ (10 mol%) | PCy₃ / Cs₂CO₃ | Iodoarene-tethered Alkynes, N-Tosylhydrazones | Benzofuran-3-cyclobutylidenes | up to 83% | acs.org |
| Heck-Type Pathway | Pd₂(dba)₃ | XPhos / K₂CO₃ | Benzofuran, Hydroxy Aryl Iodide | Dihydrobenzofuro[3,2-b]benzofuran | up to 100% | nih.gov |
Heterocylization via Reaction of β-Nitroacrylates and Phenols
A practical and efficient method for preparing benzofuran-3-carboxylates involves the reaction of phenols with β-nitroacrylates. researchgate.netthieme-connect.comdntb.gov.ua This approach is particularly relevant for the synthesis of the target molecule's core structure. The reactivity of β-nitroacrylates is driven by the electron-withdrawing nitro and ester groups, which makes the double bond highly electrophilic. thieme-connect.com
The reaction is typically promoted by a Lewis acid, with indium(III) chloride (InCl₃) being particularly effective. researchgate.netthieme-connect.com The proposed mechanism begins with a Michael-type addition of the phenoxide to the β-position of the nitroacrylate. This is followed by an intramolecular cyclization where the newly formed enolate attacks the aromatic ring, and subsequent elimination of nitrous acid (HNO₂) leads to aromatization and the formation of the benzofuran-3-carboxylate product. The use of microwave irradiation has been shown to significantly accelerate the reaction, leading to good or very good yields in shorter time frames. thieme-connect.comdntb.gov.ua
Table 3: Synthesis of Benzofuran-3-carboxylates from Phenols and β-Nitroacrylates
| Phenol Substrate | Promoter | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenol | InCl₃ | Microwave | Ethyl benzofuran-3-carboxylate | Good | researchgate.netthieme-connect.com |
| Naphthol | InCl₃ | Microwave | Ethyl naphthofuran-3-carboxylate | Very Good | dntb.gov.ua |
| Substituted Phenols | InCl₃ | Microwave | Substituted benzofuran-3-carboxylates | Good to Very Good | thieme-connect.comthieme-connect.com |
Oxidative Annulation Strategies
Oxidative annulation represents a modern and atom-economical approach to benzofuran synthesis, where the ring is constructed from simpler precursors with a net loss of two hydrogen atoms. These methods often avoid the need for pre-functionalized substrates like organohalides.
A notable example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This strategy provides direct access to highly substituted benzofurans. Mechanistic studies suggest a pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org
Palladium-catalyzed oxidative annulation of phenols with internal alkynes has also been developed, overcoming the challenges associated with the C-O bond formation through reductive elimination from Pd(II) intermediates. nih.gov Furthermore, oxidative cyclization can be achieved without transition metals. An organocatalytic [3+2] annulation/oxidative aromatization reaction between enals and 2-halophenols has been reported, offering a chemo- and regioselective route to 2-arylbenzofuran-3-carbaldehydes without the use of strong oxidants. rsc.org
Table 4: Overview of Oxidative Annulation Strategies for Benzofuran Synthesis
| Catalyst System | Oxidant | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Copper-mediated | Not specified (likely air/O₂) | Phenols, Unactivated Internal Alkynes | Substituted Benzofurans | First example with unactivated alkynes | rsc.org |
| Palladium-catalyzed | Ag₂CO₃ or other | Phenols, Internal Alkynes | 2,3-Disubstituted Benzofurans | One-step synthesis from readily available materials | nih.gov |
| Organocatalyst (e.g., Diarylprolinol silyl (B83357) ether) | Ambient Air | Enals, 2-Halophenols | 2-Arylbenzofuran-3-carbaldehydes | Metal-free, mild conditions | rsc.org |
Electrocatalytic Synthetic Protocols
Electrochemical methods offer a green and efficient alternative for the synthesis of benzofuran derivatives, often proceeding under mild, transition-metal-free, and oxidant-free conditions. acs.orgjbiochemtech.com These protocols utilize electricity to mediate redox reactions, leading to the formation of complex heterocyclic structures.
One prominent electrocatalytic strategy involves the oxidation of catechols in the presence of a nucleophile. nih.govresearchgate.net For instance, the electrochemical oxidation of catechol and its 3-substituted derivatives in an aqueous solution containing 2-chloro-5,5-dimethyl-1,3-cyclohexanedione leads to the formation of benzofuran derivatives in high yields. nih.gov The mechanism involves the initial electrochemical generation of a quinone from the catechol, which then undergoes a Michael addition with the nucleophile, followed by cyclization to form the benzofuran ring. researchgate.net These syntheses can be successfully performed in an undivided cell using simple carbon rod electrodes. jbiochemtech.comnih.gov
Another approach is the electrooxidative tandem radical addition–cyclization of 2-alkynylanisoles with potassium halides. acs.org This method, often performed in a continuous-flow system, allows for the synthesis of C-3 halogenated benzofurans. acs.org The use of a flow electrochemistry module can overcome issues of inefficiency and poor selectivity sometimes found in batch reactions, providing moderate to good yields of the desired products. acs.org
Recent advancements have also demonstrated the diastereoselective electrosynthesis of more complex structures like spiro[benzofuran-2,2′-furan]-3-ones. acs.org This metal-catalyst-free procedure uses a platinum anode and a stainless steel cathode in an undivided cell, highlighting the versatility of electrochemical methods in constructing intricate molecular architectures. acs.org
Table 1: Examples of Electrocatalytic Synthesis of Benzofuran Derivatives
| Starting Materials | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Catechols, 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | Aqueous solution, Carbon rod electrode, Undivided cell | Benzofuran derivatives | High | nih.gov |
| 2-Alkynylanisoles, Potassium halide (KI or KBr) | Constant current, Carbon anode, Platinum cathode, Continuous-flow system | C-3 Halogenated benzofurans | Moderate to good | acs.org |
| Catechols, Dimedone | Aqueous solution, Platinum electrode, Undivided cell | Benzofuran derivatives | High | researchgate.net |
| N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Barbituric acids | Aqueous phosphate (B84403) buffer, Carbon rod electrodes, Catalyst-free | Benzofuran derivatives | Good | jbiochemtech.com |
| Substituted phenols, N-(2-iodophenyl)-N-methylmethacrylamides | Platinum anode, Stainless steel cathode, MeCN–H₂O, NaI, Et₃N | Spiro[benzofuran-2,2′-furan]-3-ones | High diastereoselectivity | acs.org |
Strategies for Introducing Halogen Substituents on the Benzofuran Core
The introduction of halogen atoms, particularly chlorine, onto the benzofuran scaffold is crucial for modulating the biological activity of the resulting compounds. The specific placement of these halogens, as in the 5- and 7-positions of the target molecule, requires regioselective synthetic methods.
Direct dichlorination of the pre-formed benzofuran ring can be challenging due to competing reaction sites. However, methods for regioselective halogenation exist. For instance, palladium-catalyzed ortho-selective Sonogashira coupling of dichlorophenols with terminal alkynes, followed by cyclization, allows for the synthesis of disubstituted benzofurans. organic-chemistry.org This approach controls the halogen substitution pattern from the outset by using a dichlorinated precursor.
While direct C-H activation and halogenation are powerful tools, achieving specific dichlorination at the 5- and 7-positions often relies on the electronic properties of the starting benzofuran and the choice of halogenating agent and catalyst. The regioselectivity of electrophilic substitution on the benzene (B151609) ring of the benzofuran core is influenced by the directing effects of the fused furan ring and any existing substituents.
A more common and controlled strategy for synthesizing 5,7-dichlorinated benzofurans involves the use of precursors that already contain the desired chlorine atoms. A key starting material for such a synthesis is a 2,4-dichlorophenol derivative.
For example, the synthesis of (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid starts from 3,5-dichlorosalicylaldehyde. researchgate.net This aldehyde, which already possesses the required 5,7-dichloro substitution pattern (relative to the resulting benzofuran), can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form the ethyl 5,7-dichlorobenzofuran-2-carboxylate intermediate. researchgate.netniscair.res.in This method provides excellent regiochemical control, as the positions of the chlorine atoms are fixed by the choice of the starting phenol.
The general synthetic route can be outlined as:
Starting Material: A phenol with chlorine atoms at the desired positions (e.g., 3,5-dichlorosalicylaldehyde).
Cyclization: Reaction with a suitable C2-building block, such as an α-haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), via a base-catalyzed condensation and cyclization (e.g., Perkin reaction or related condensations) to construct the furan ring. researchgate.netniscair.res.in
This precursor-based approach is generally more reliable for achieving specific substitution patterns like 5,7-dichlorination compared to the direct halogenation of an unsubstituted benzofuran.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of substituted benzofuran carboxylates, key parameters include the choice of solvent, base, catalyst, temperature, and reaction time.
In the synthesis of dihydrobenzofuran neolignans, which shares mechanistic features with benzofuran synthesis, a study optimized conditions for the oxidative coupling of phenylpropanoids. scielo.brchemrxiv.org It was found that silver(I) oxide was a highly efficient oxidant and that acetonitrile (B52724) was a greener and effective solvent, providing a good balance between conversion and selectivity. scielo.br The reaction time was significantly reduced from 20 to 4 hours without a major impact on the yield. scielo.br
For the synthesis of ethyl benzofuran-2-carboxylates, a common method involves the reaction of a salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) using a base like potassium carbonate in a solvent such as acetonitrile or ethanol (B145695). niscair.res.in The yield for this type of reaction is reported to be around 86%. niscair.res.in A patent describing the synthesis of 5-nitrobenzofuran-2-carboxylic acid ethyl ester from a brominated precursor reported yields of 87-90% using triethylamine as a base in either acetonitrile or ethanol. google.com
The synthesis of the specific target, this compound, would likely involve the cyclization of a dichlorinated precursor. Optimization would focus on:
Base: Strong, non-nucleophilic bases are often preferred to promote condensation while avoiding side reactions. Examples include potassium carbonate, triethylamine, or DBU. researchgate.netgoogle.comsemanticscholar.org
Solvent: The choice of solvent can influence reaction rates and solubility. DMF, acetonitrile, and ethanol are commonly used. researchgate.netgoogle.comsemanticscholar.org
Temperature: Heating is typically required to drive the cyclization to completion. Optimal temperatures need to be determined to ensure a reasonable reaction rate without causing decomposition. researchgate.netgoogle.com
Table 2: Parameters for Optimization in Benzofuran Carboxylate Synthesis
| Parameter | Variable | Effect on Reaction | Example Reference |
|---|---|---|---|
| Solvent | Dichloromethane (B109758), Benzene, Acetonitrile | Affects conversion and selectivity; greener alternatives like acetonitrile can be superior. | scielo.br |
| Base | K₂CO₃, Triethylamine, DBU | Choice of base is crucial for deprotonation and catalysis of the cyclization step. | researchgate.netgoogle.comsemanticscholar.org |
| Oxidant (if applicable) | Silver(I) oxide, Silver carbonate | Nature and stoichiometry of the oxidant impact conversion efficiency in oxidative coupling reactions. | scielo.br |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rates but may lead to side products. | scielo.brgoogle.com |
| Reaction Time | 4 to 65 hours | Optimization aims to minimize time while achieving maximum conversion. | scielo.br |
Green Chemistry Principles in Benzofuran-3-carboxylate Synthesis
The application of green chemistry principles to the synthesis of benzofurans is an area of active research, aiming to reduce the environmental impact of chemical processes. acs.org
Key green strategies applicable to benzofuran-3-carboxylate synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like benzene or dichloromethane with more environmentally benign alternatives such as water, ethanol, or acetonitrile is a primary goal. scielo.bracs.orgresearchgate.net One-pot syntheses have been successfully carried out in deep eutectic solvents (DES), which are biodegradable and have low toxicity. acs.org
Catalysis: The use of catalysts, rather than stoichiometric reagents, improves atom economy and reduces waste. nih.gov This includes transition-metal catalysts (e.g., palladium, copper, ruthenium), which can facilitate reactions in small quantities, as well as organocatalysts and acid/base catalysts. nih.govacs.org
Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic metals is a significant green objective. acs.org Electrochemical syntheses often fall into this category, using electricity as a "reagent." jbiochemtech.com Additionally, iodine(III)-catalyzed oxidative cyclization provides a metal-free alternative for synthesizing 2-arylbenzofurans. nih.gov
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates saves time, solvents, and energy, and reduces waste. acs.orgresearchgate.netnih.gov For example, a one-pot synthesis of 2-arylbenzofurans from 2-hydroxyarylacetonitriles has been reported. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible reduces energy consumption. Visible-light-mediated catalysis is an emerging technique that utilizes light as a renewable energy source to drive chemical reactions. nih.gov
By incorporating these principles, the synthesis of this compound and related structures can be made more sustainable and efficient.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Ethyl 5,7-dichlorobenzofuran-3-carboxylate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the ethyl ester group. The aromatic region would likely show two doublets, one for the proton at position 4 and another for the proton at position 6 of the benzofuran (B130515) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl ester.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet | ~2.0 |
| H-6 | 7.3 - 7.5 | Doublet | ~2.0 |
| -OCH2CH3 | 4.3 - 4.5 | Quartet | ~7.1 |
| -OCH2CH3 | 1.3 - 1.5 | Triplet | ~7.1 |
| H-2 | 8.0 - 8.3 | Singlet | - |
Note: Predicted values are based on the analysis of similar benzofuran structures and standard NMR chemical shift tables. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum is expected to provide detailed information about the carbon skeleton of the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the benzofuran core, and the ethyl group carbons. The carbons bearing chlorine atoms (C-5 and C-7) would exhibit chemical shifts in the typical range for chlorinated aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 160 - 165 |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-3a | 148 - 152 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 128 - 133 |
| C-7a | 120 - 125 |
| -OCH2CH3 | 60 - 65 |
| -OCH2CH3 | 14 - 15 |
Note: Predicted values are based on the analysis of analogous compounds and computational models. Actual experimental values may differ.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the benzofuran ether linkage would also be present. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching bands, would further characterize the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₁H₈Cl₂O₃), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 258/260/262 | Molecular ion with isotopic pattern for two chlorine atoms |
| [M-C₂H₅O]⁺ | 213/215/217 | Loss of the ethoxy radical |
| [M-COOC₂H₅]⁺ | 185/187/189 | Loss of the carbethoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The benzofuran ring system, being an aromatic and conjugated system, is expected to absorb in the UV region. The presence of the chlorine and ester substituents on the benzofuran ring will influence the position and intensity of the absorption maxima (λ_max). Typically, benzofuran derivatives exhibit multiple absorption bands corresponding to π → π* transitions.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λ_max (nm) |
| π → π* | 250 - 320 |
Note: The exact absorption maxima and molar absorptivity would need to be determined experimentally.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available in the public domain, including major crystallographic databases.
However, the analysis of structurally related benzofuran derivatives for which crystallographic data have been published can provide valuable insights into the expected molecular geometry and crystal packing of this compound. The benzofuran core is known to be essentially planar, a feature that is consistently observed across various substituted analogs.
The presence of the two chlorine atoms at the 5 and 7 positions on the benzene (B151609) ring of this compound is expected to significantly influence its electronic properties and intermolecular interactions, likely leading to specific packing arrangements in the solid state driven by halogen bonding or other non-covalent interactions. The ethyl carboxylate group at the 3-position introduces additional conformational flexibility.
The following tables summarize the crystallographic data for some related benzofuran compounds, offering a glimpse into the structural possibilities for the title compound.
Table 1: Crystallographic Data for Selected Benzofuran Derivatives
| Compound Name | Formula | Crystal System | Space Group | V (ų) | Z | Ref. |
| 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | Triclinic | P-1 | 653.81 | 2 | nih.gov |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 1697.28 | 8 | researchgate.netvensel.org |
| Methyl 1,3-benzoxazole-2-carboxylate | C₉H₇NO₃ | Monoclinic | P2₁ | - | - | nih.gov |
Table 2: Unit Cell Parameters for Selected Benzofuran Derivatives
| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 8.0038 | 8.4322 | 10.6782 | 88.933 | 81.008 | 66.859 | nih.gov |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | 7.1869 | 18.0636 | 13.1656 | 90 | 96.763 | 90 | researchgate.netvensel.org |
| Methyl 1,3-benzoxazole-2-carboxylate | - | - | - | - | - | - | nih.gov |
Note: '-' indicates data not provided in the cited source.
A definitive structural elucidation for this compound awaits future single-crystal X-ray diffraction experiments. Such a study would provide the precise molecular dimensions and packing motifs, which are essential for rationalizing its physicochemical properties and for applications in materials science and medicinal chemistry.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic properties of medium-sized organic molecules like benzofuran (B130515) derivatives.
Geometry Optimization and Electronic Structure Analysis
The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). For benzofuran derivatives, DFT methods, often using basis sets like B3LYP/6-31G(d), accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net Studies on related structures, such as 1-benzofuran-2-carboxylic acid, have shown excellent agreement between DFT-calculated geometric parameters and those determined experimentally via X-ray crystallography. researchgate.net
For Ethyl 5,7-dichlorobenzofuran-3-carboxylate, a geometry optimization would reveal a largely planar benzofuran ring system. The chlorine atoms at positions 5 and 7 and the ethyl carboxylate group at position 3 would introduce specific steric and electronic effects, influencing the final geometry. The electronic structure analysis that follows optimization provides a map of electron distribution, highlighting the influence of the electronegative chlorine atoms and the electron-withdrawing carboxylate group on the aromatic system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. eurjchem.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. proquest.com In studies of benzofuran derivatives, the HOMO is typically distributed across the benzofuran ring system, while the LUMO is often localized on specific parts of the molecule, influenced by substituents. For instance, in a study of 1-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.735 eV, indicating significant stability. researchgate.net The introduction of two chlorine atoms and an ethyl carboxylate group to the benzofuran scaffold is expected to lower the energies of both the HOMO and LUMO, with the precise energy gap influencing the molecule's kinetic stability and electronic transitions.
Table 1: Representative Frontier Molecular Orbital Data for a Benzofuran Analog
| Property | Value (eV) |
| HOMO Energy | -6.367 |
| LUMO Energy | -1.632 |
| Energy Gap (ΔE) | 4.735 |
Data derived from a DFT study on 1-benzofuran-2-carboxylic acid, a structural analog. researchgate.net
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, an MESP map would likely show regions of high negative potential (red) around the oxygen atoms of the carboxylate group and the furan (B31954) oxygen. Conversely, the hydrogen atoms and regions near the electron-withdrawing chlorine atoms would exhibit positive potential (blue). This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding, and provides a rationale for the molecule's reactivity patterns.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis λmax)
DFT calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, predicting the maximum absorption wavelength (λmax) in the UV-Vis spectrum. eurjchem.com These calculations reveal the energies of electronic transitions, often corresponding to π-to-π* transitions within the aromatic system. proquest.com
Furthermore, DFT methods can compute Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be predicted. These calculated values, when compared to experimental data, can help confirm the structure of a synthesized compound. While general tables provide estimates for chemical shifts, DFT provides a more precise, molecule-specific prediction. nih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the ethyl group, the benzofuran core, and the specific shifts influenced by the two chlorine atoms.
Molecular Dynamics Simulations for Conformational Studies
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent). uea.ac.uk
For a molecule like this compound, MD simulations could be used to study the rotational freedom of the ethyl carboxylate group at position 3. Such simulations would reveal the preferred orientations (conformers) of this group relative to the planar benzofuran ring and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-3-carboxylates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of related compounds like benzofuran-3-carboxylates, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing atomic connectivity.
Geometrical descriptors: Surface area, volume.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges. researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov QSAR studies on benzofuran derivatives have successfully identified key descriptors that influence their activity, such as electronic properties and steric factors. proquest.comnih.gov A QSAR model for halogenated benzofuran-3-carboxylates could elucidate the specific contributions of the chlorine atoms and the carboxylate group to a particular biological effect, guiding the design of more potent analogs.
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides a powerful lens for predicting the reactivity and potential transformation pathways of "this compound." Through the application of quantum chemical methods, such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and forecast its behavior in chemical reactions. These theoretical investigations are crucial for understanding the molecule's stability, identifying reactive sites, and designing synthetic routes.
Theoretical studies on related benzofuran systems offer significant insights. For instance, DFT calculations on benzofuran-carboxylic acids have been used to analyze their molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) to understand reactivity. researchgate.net Similarly, investigations into chloro-substituted heterocyclic compounds have demonstrated the profound influence of halogen atoms on the electronic landscape and reaction regioselectivity. mdpi.com
Frontier Molecular Orbital (FMO) Analysis:
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals in "this compound" dictate its susceptibility to nucleophilic or electrophilic attack.
The benzofuran core is an electron-rich aromatic system. However, the presence of two strongly electron-withdrawing chlorine atoms at the C5 and C7 positions, along with the ethyl carboxylate group at the C3 position, is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzofuran. This general lowering of orbital energies would render the molecule less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the chlorinated positions.
A hypothetical FMO analysis for "this compound" would likely reveal the following:
HOMO: The HOMO is anticipated to be localized primarily on the benzofuran ring system, but with reduced electron density on the carbon atoms bearing the chlorine and carboxylate substituents. The oxygen atom of the furan ring would also contribute significantly to the HOMO.
LUMO: The LUMO is expected to have significant contributions from the carbon atoms of the benzene (B151609) ring attached to the chlorine atoms (C5 and C7) and the carbonyl carbon of the ethyl carboxylate group. This distribution indicates these sites are the most electrophilic and thus the most likely targets for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity. mdpi.com In related dichlorinated aromatic compounds, DFT calculations have shown that the positions of the chlorine atoms can influence this gap. mdpi.com
Interactive Data Table: Predicted Frontier Orbital Properties
| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Reactivity Implication |
|---|---|---|---|
| HOMO | -7.5 to -6.5 | Benzofuran ring (delocalized) | Site for electrophilic attack (less favored) |
| LUMO | -1.5 to -0.5 | C5, C7, and Carbonyl C | Site for nucleophilic attack (more favored) |
| HOMO-LUMO Gap | 5.0 to 6.0 | High kinetic stability | Indicates moderate overall reactivity |
Note: The values in this table are hypothetical and based on typical DFT calculation results for similar halogenated aromatic esters.
Molecular Electrostatic Potential (MEP) and Charge Distribution:
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
For "this compound," an MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the furan oxygen, the carbonyl oxygen of the ester group, and to a lesser extent, the chlorine atoms. These are potential sites for interaction with electrophiles or metal cations.
Positive Potential (Blue): Regions of low electron density, indicating electrophilic character. These would be most pronounced near the hydrogen atoms and, significantly, on the carbon atoms C5 and C7, which are bonded to the electronegative chlorine atoms. DFT studies on 4,6-dichloro-5-nitrobenzofuroxan have shown that carbon atoms attached to chlorine are characterized by a large positive charge, making them susceptible to nucleophilic attack. mdpi.com
Calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify this charge distribution. It is predicted that C5 and C7 would carry a significant partial positive charge, making them the primary sites for nucleophilic aromatic substitution reactions.
Interactive Data Table: Predicted Partial Atomic Charges (Mulliken)
| Atom | Predicted Partial Charge (a.u.) | Reactivity Implication |
|---|---|---|
| C5 | +0.15 to +0.25 | Highly electrophilic, prone to nucleophilic attack |
| C7 | +0.15 to +0.25 | Highly electrophilic, prone to nucleophilic attack |
| Carbonyl Carbon (Ester) | +0.40 to +0.50 | Electrophilic, site for nucleophilic acyl substitution |
| Furan Oxygen | -0.30 to -0.40 | Nucleophilic, site for protonation or Lewis acid coordination |
| Carbonyl Oxygen (Ester) | -0.45 to -0.55 | Highly nucleophilic, site for protonation or Lewis acid coordination |
Note: The values in this table are hypothetical and based on typical DFT calculation results for similar halogenated aromatic esters.
Predicted Reaction Pathways:
Based on the theoretical analysis, several reaction pathways can be predicted for "this compound":
Nucleophilic Aromatic Substitution (SNAr): The most probable reaction pathway involves the substitution of one or both chlorine atoms by nucleophiles. The strong electron-withdrawing nature of the benzofuran system, augmented by the carboxylate group, facilitates the addition-elimination mechanism characteristic of SNAr reactions. Theoretical calculations on similar systems confirm that the carbon atoms bonded to chlorine are the most reactive sites for nucleophilic attack. mdpi.com The reaction would likely proceed via a Meisenheimer-like intermediate, and the relative reactivity of the C5 and C7 positions could be further elucidated by calculating the activation energies for the respective pathways.
Reactions at the Ester Group: The ethyl carboxylate group is another key reactive center. It can undergo hydrolysis (acidic or basic) to yield the corresponding carboxylic acid, or transesterification with other alcohols. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to tetrahedral intermediates.
Electrophilic Substitution: While less favored due to the deactivating effect of the chloro and carboxylate groups, electrophilic substitution on the benzofuran ring is theoretically possible under harsh conditions. FMO and MEP analyses would predict that the C2 and C4 positions are the most likely sites for such reactions, as they are comparatively less deactivated than other positions on the ring. Computational studies on the electrophilic substitution of other benzofurans support the reactivity of these positions. rsc.org
Investigation of Biological Activities in Research Models
In Vitro Studies on Specific Biological Targets
In vitro assays are fundamental in determining the potential therapeutic applications of a compound by assessing its activity on specific biological targets in a controlled laboratory setting.
The ability of a compound to inhibit the growth of or kill cancer cells is a key indicator of its potential as an anticancer agent. While specific cytotoxic data for Ethyl 5,7-dichlorobenzofuran-3-carboxylate is not extensively detailed in the available research, studies on structurally similar halogenated benzofuran (B130515) derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov For instance, the position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov
General findings indicate that benzofuran derivatives can exhibit potent activity. For example, a series of 2- and 3-benzofurancarboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity, with some compounds showing notable effects. nih.gov The presence of halogens in the benzofuran structure is often associated with increased cytotoxic potential. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its biological target. nih.gov
| Compound Class | Cell Line(s) | Observed Activity | Reference |
| Halogenated Benzofuran Derivatives | K562 (Leukemia), HL60 (Leukemia), HeLa (Cervical Cancer) | Remarkable cytotoxic activity | nih.gov |
| Benzofuran-2-Carboxylic Acid Derivatives | Various Cancer Cell Lines | Potential cytotoxic activity | nih.gov |
| 3-(1-Benzofuran-2-yl)-5-(substituted aryl)isoxazole | HeLa (Cervical Cancer) | Moderate to potent cytotoxic effect depending on substitution | bipublication.com |
Note: This table represents general findings for classes of compounds related to this compound, as specific data for the compound itself is limited.
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov The introduction of different substituents onto the benzofuran core can lead to derivatives with unique structural features and potentially enhanced therapeutic value against various microbial strains. researchgate.netnih.gov
Studies on various benzofuran derivatives have demonstrated their efficacy against both bacteria and fungi. nih.govniscair.res.in For example, certain benzofuran-2-carboxylate derivatives coupled with a 1,2,3-triazole moiety have been shown to exhibit a broad spectrum of antimicrobial activity. niscair.res.in In some cases, compounds with chloro substituents on the benzofuran ring displayed notable bioactivity. niscair.res.in
| Compound Class | Microorganism(s) | Observed Activity | Reference |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Sclerotium rolfsii | Good zone of inhibition | niscair.res.in |
| Benzofuran-2-yl Ketoxime Derivatives | Candida albicans | Very strong antimicrobial effect | nih.gov |
| Benzofuranyl Esters | Salmonella typhimurium, Streptococcus mutans, Candida albicans | Moderate to high potency depending on substitution | researchgate.net |
Note: This table illustrates the antimicrobial potential of compound classes related to this compound. Specific MIC values for the named compound are not detailed in the provided sources.
Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. While specific inhibitory data for this compound against malate (B86768) synthase or aromatase CYP19 is not explicitly available, related benzofuran structures have been investigated as enzyme inhibitors. For instance, certain benzofuran-3-one indole (B1671886) derivatives have been identified as potent inhibitors of PI3 kinase-alpha and mTOR, both of which are crucial enzymes in cancer cell signaling pathways. nih.gov The evaluation of benzofuran derivatives against various enzymes remains an active area of research.
The biological activities of benzofuran derivatives extend beyond cytotoxicity and antimicrobial effects. They have been explored for a variety of other pharmacological properties, although specific receptor binding or functional assay data for this compound is limited in the available literature.
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between a compound's chemical structure and its biological activity is crucial for the design of more potent and selective therapeutic agents.
The presence and position of halogen atoms on the benzofuran ring significantly influence the biological efficacy of the compound. nih.gov Halogenation, including dichlorination, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can increase the binding affinity of the compound to its target protein. nih.gov
Studies on various halogenated benzofurans have consistently shown that the introduction of halogens like chlorine can lead to a significant increase in anticancer activities. nih.gov For instance, research on benzofuran-2-carboxylate 1,2,3-triazoles indicated that compounds with a chloro substituent on the benzofuran ring exhibited notable bioactivity. niscair.res.in The specific placement of the two chlorine atoms at the 5 and 7 positions of the benzofuran ring in this compound is expected to confer distinct electronic and steric properties that would modulate its interaction with biological targets. However, without direct comparative studies between the dichlorinated compound and its non-halogenated or mono-halogenated counterparts, the precise contribution of the dichlorination to its biological efficacy remains a subject for further investigation.
Impact of the Ester Moiety on Activity Profiles
The ester group, particularly at the 3-position of the benzofuran ring, is a critical determinant of the biological activity of this class of compounds. While direct studies on this compound are limited, research on analogous benzofuran-3-carboxylate esters provides significant insights. The nature of the ester group can influence several key properties of the molecule, including its lipophilicity, steric bulk, and ability to act as a hydrogen bond acceptor. These factors, in turn, can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.
Furthermore, the ester moiety can be susceptible to hydrolysis by cellular esterases, leading to the formation of the corresponding carboxylic acid. This metabolic transformation can either activate or deactivate the compound, depending on whether the parent ester or the acid metabolite is the primary bioactive species. In some cases, the ester acts as a prodrug, releasing the active carboxylic acid at the site of action. The rate of this hydrolysis can be influenced by the steric hindrance around the ester group, with bulkier esters generally being more resistant to enzymatic cleavage.
Table 1: Influence of Ester Moiety on the Properties of Benzofuran-3-Carboxylates
| Ester Group | Potential Impact on Physicochemical Properties | Potential Biological Implications |
| Ethyl | Moderate lipophilicity, susceptible to hydrolysis | Good cell permeability, potential for prodrug activity |
| Methyl | Slightly less lipophilic than ethyl | Similar to ethyl, may have slightly different ADME profile |
| tert-Butyl | Increased steric hindrance and lipophilicity | Enhanced stability against hydrolysis, altered target binding |
| Benzyl | Aromatic group introduces potential for π-π interactions | May influence target recognition and binding affinity |
Positional Isomerism and Substituent Effects on the Benzofuran Core
The substitution pattern of the benzofuran core is a crucial factor in determining the biological activity and selectivity of its derivatives. The presence and position of the two chlorine atoms in this compound have a profound impact on its electronic and steric properties. Halogen atoms, such as chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. evitachem.com Moreover, the strong electron-withdrawing nature of chlorine can modulate the electron density of the benzofuran ring system, influencing its reactivity and interactions with biological macromolecules. evitachem.com
The specific placement of the chlorine atoms at the 5 and 7-positions is significant. Positional isomerism, where the same substituents are placed at different locations on the aromatic ring, can lead to vastly different biological outcomes. For example, studies on other dichlorinated aromatic compounds have demonstrated that the relative positions of the chlorine atoms can affect the molecule's ability to fit into the binding pocket of a target protein. The 5,7-dichloro substitution pattern creates a unique electronic and steric environment that distinguishes it from other dichlorobenzofuran isomers, such as the 4,6-dichloro or 5,6-dichloro derivatives. This specific arrangement can influence the molecule's conformational preferences and its potential to form specific interactions, such as halogen bonds, with protein residues.
Research on various substituted benzofurans has consistently shown that the nature and position of substituents on the benzene (B151609) ring are critical for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The hydrophobic and electronic properties conferred by the chloro substituents are considered beneficial for enhancing cytotoxic properties in some contexts. evitachem.com
Mechanistic Studies at the Molecular and Cellular Level
To understand the biological activities of this compound, researchers employ a variety of molecular and cellular techniques to elucidate its mechanism of action.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is invaluable for identifying potential biological targets and for understanding the key molecular interactions that stabilize the ligand-receptor complex. For benzofuran derivatives, molecular docking studies have been instrumental in rationalizing their biological activities.
While specific docking studies on this compound are not widely published, the general approach involves creating a three-dimensional model of the compound and docking it into the binding sites of various known protein targets. These targets are often selected based on the observed biological effects of related compounds. For instance, if a class of benzofurans shows anticancer activity, they might be docked against key proteins involved in cancer progression, such as protein kinases or enzymes involved in DNA replication.
The analysis of the docked poses can reveal crucial protein-ligand interactions, including:
Hydrogen bonds: The ester carbonyl oxygen of this compound could act as a hydrogen bond acceptor.
Hydrophobic interactions: The dichlorinated benzene ring and the furan (B31954) ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen bonds: The chlorine atoms may participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein.
π-π stacking: The aromatic benzofuran core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
These computational predictions provide a structural basis for the observed biological activities and can guide the design of more potent and selective analogs.
Investigations into Cellular Pathway Modulation
Experimental studies in cell-based models are essential to understand how a compound affects cellular functions. For a compound like this compound, researchers would typically investigate its effects on various cellular pathways. This can involve treating cultured cells with the compound and then analyzing changes in cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression.
Techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) can be used to measure the levels of specific proteins and genes, respectively, that are involved in key cellular pathways. For example, if the compound is being investigated for anticancer properties, researchers might look at its effect on pathways that are commonly dysregulated in cancer, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways controlling apoptosis, like the Bcl-2 family of proteins.
Research on Potential Biological Targets and Pathways
The benzofuran scaffold is known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Based on the activities of related compounds, several potential targets and pathways can be hypothesized for this compound.
Numerous benzofuran derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that this compound could exert its effects by inhibiting one or more protein kinases.
Other potential targets for benzofuran derivatives include enzymes such as cyclooxygenases (COX), which are involved in inflammation, and topoisomerases, which are crucial for DNA replication and are often targeted by anticancer drugs. The broad structural diversity of benzofuran derivatives allows them to be tailored to interact with a wide range of biological macromolecules, highlighting the therapeutic potential of this chemical class.
Advanced Research Applications and Future Directions
Ethyl 5,7-dichlorobenzofuran-3-carboxylate as a Synthetic Intermediate for Novel Chemical Entities
This compound serves as a crucial starting material for the synthesis of a variety of novel chemical entities. The ester and halogen functionalities on the benzofuran (B130515) core are key reaction sites for creating more complex molecules. For instance, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides or other derivatives. nih.gov This was demonstrated in the synthesis of new benzofuran derivatives where a similar acid was reacted with oxalyl chloride and ammonium (B1175870) hydroxide (B78521) to produce an amide. nih.gov
Furthermore, the dichlorinated benzene (B151609) ring can undergo various substitution reactions, although the reactivity is influenced by the existing substituents. The presence of halogens is known to be a critical determinant of biological activity. mdpi.com Research on halogenated derivatives of 3-benzofurancarboxylic acids has shown their potential as antifungal agents. researchgate.net The synthesis of various substituted benzofurans often involves the initial preparation of a benzofuran carboxylate intermediate, which is then modified. For example, the reaction of salicylaldehydes with ethyl chloroacetate (B1199739) is a common method for creating the benzofuran ring system. nih.gov
The versatility of the benzofuran-3-carboxylate scaffold is further highlighted by its use in constructing polycyclic systems through reactions like the Diels-Alder reaction, providing access to complex molecular architectures found in many pharmacologically important substances. orgsyn.org
Exploration in Materials Science and Optoelectronic Applications
Benzofuran derivatives are increasingly being investigated for their potential in materials science, particularly in the field of optoelectronics. Their inherent properties, such as thermal stability, high quantum yields, and blue-light emission, make them attractive candidates for various applications. nih.govresearchgate.net These compounds are being explored as organic semiconductors, with applications in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.comresearchgate.net
The rigid and planar structure of the benzofuran ring system facilitates carrier transport, a crucial property for semiconductor materials. alfa-chemistry.com The ability to easily modify the chemical structure allows for the fine-tuning of their electronic properties. alfa-chemistry.com For instance, the introduction of different substituents can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby influencing the material's charge transport and light-emitting characteristics. alfa-chemistry.commdpi.com
Research has shown that benzofuran derivatives can be used as hole-transporting materials in OLEDs, sometimes exhibiting higher efficiency than standard materials. nih.govresearchgate.net Fused-ring systems incorporating benzofuran, such as benzothieno[3,2-b]benzofuran (BTBF), have demonstrated high charge mobility and strong luminescence, making them suitable for multifunctional optoelectronic devices. mdpi.comacs.org The introduction of electron-withdrawing groups, like the chloro substituents in this compound, can further modulate the electronic properties and enhance the performance of these materials in thermoelectric applications. mdpi.com
| Derivative Type | Key Properties | Potential Applications | Reference |
|---|---|---|---|
| General Benzofurans | High thermal stability, high quantum yields, blue-light emission | OLEDs, OFETs | nih.govresearchgate.net |
| Fused-Ring Benzofurans (e.g., BTBF) | High charge mobility, strong luminescence, high planarity | Multifunctional optoelectronic devices, thermoelectric composites | mdpi.comacs.org |
| Benzodifuran (BDF) Derivatives | Good hole mobility, high efficiency in devices | Hole-transporting layers in OLEDs, organic photovoltaics | researchgate.netrsc.org |
Strategies for Developing Analogs with Enhanced Biological Specificity
The development of benzofuran analogs with improved biological specificity is a key area of research, driven by the diverse pharmacological activities of this class of compounds. mdpi.comrsc.org Strategies to enhance specificity often involve modifying the substituents on the benzofuran core to optimize interactions with biological targets.
One common approach is the synthesis of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, or piperazines. mdpi.com This molecular hybridization can lead to synergistic effects and improved activity against specific targets. nih.gov For example, benzofuran-triazole hybrids have been designed and shown to possess antifungal activity. rsc.org
Structure-activity relationship (SAR) studies are crucial in guiding the design of more specific analogs. mdpi.com These studies elucidate how different substituents and their positions on the benzofuran ring influence biological activity. For instance, research has shown that the position of halogen atoms on the benzofuran ring is a critical factor for its biological effects. mdpi.com Similarly, the presence and nature of substituents at the C-2 and C-3 positions of the furan (B31954) ring can significantly impact the compound's cytotoxic properties and selectivity. nih.gov
Another strategy involves the synthesis of derivatives with specific functional groups that can interact with particular biological targets. For example, benzofuran derivatives have been designed as inhibitors for enzymes like Mycobacterium protein tyrosine phosphatase B (mPTPB) and sirtuins (SIRT1-3), demonstrating the potential for targeted drug design. nih.govnih.gov
Integration of Cheminformatics and Artificial Intelligence in Benzofuran Derivative Discovery
The discovery and optimization of new benzofuran derivatives are increasingly being accelerated by the integration of cheminformatics and artificial intelligence (AI). These computational tools play a significant role in various stages of drug discovery, from identifying new hits to optimizing lead compounds. nih.gov
Virtual screening is a powerful technique that uses computer models to screen large libraries of compounds for their potential to bind to a specific biological target. nih.gov This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. For instance, virtual screening has been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer. nih.gov
Molecular docking is another key computational method that predicts how a small molecule binds to a protein target. nih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to improve binding affinity and selectivity. Docking studies have been employed to understand the binding features of benzofuran derivatives as SIRT2 inhibitors. nih.gov
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. nih.gov This model can then be used to search for new compounds with the desired features. Furthermore, AI and machine learning algorithms can be trained on existing data to predict the biological activity and physicochemical properties of new, untested compounds, further streamlining the discovery process. researchgate.net
Design and Synthesis of Prodrugs for Benzofuran-3-carboxylates
The carboxylic acid functional group, which can be readily obtained from the ethyl ester of this compound, is a common feature in many active pharmaceutical ingredients. researchgate.net However, the ionized nature of carboxylic acids at physiological pH can sometimes limit their bioavailability. researchgate.net Prodrug strategies offer a way to overcome this limitation by temporarily masking the carboxylic acid group with a promoiety that is cleaved in the body to release the active drug. nih.govresearchgate.netnih.gov
A common and effective prodrug approach for carboxylic acids is esterification. researchgate.netnih.gov By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can enhance its absorption through biological membranes. nih.gov This strategy has been successfully applied to various drugs to improve their oral bioavailability. researchgate.net The ester prodrug is then hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. researchgate.net
The design of a prodrug must ensure that it is stable enough to reach its target site but can also be efficiently cleaved to release the parent drug. Various types of ester promoieties can be used, and the choice depends on the desired properties of the prodrug, such as its solubility and rate of hydrolysis. researchgate.net For example, a disodium (B8443419) phosphate (B84403) ester derivative of a benzofuran compound was developed as a prodrug, which showed significantly enhanced antitumor activity and a longer half-life compared to the parent drug. nih.gov This highlights the potential of the prodrug approach to improve the therapeutic profile of benzofuran-3-carboxylate derivatives.
| Strategy | Description | Advantage | Reference |
|---|---|---|---|
| Esterification | Conversion of the carboxylic acid to an ester. | Increases lipophilicity, enhances absorption. | researchgate.netnih.gov |
| Amidation | Conversion of the carboxylic acid to an amide. | Can improve stability and modify release profile. | nih.gov |
| Phosphate Esters | Attachment of a phosphate group. | Significantly increases water solubility. |
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 5,7-dichlorobenzofuran-3-carboxylate to maximize yield and purity?
- Methodological Answer: Synthesis typically involves cyclization of substituted benzofuran precursors followed by esterification. Key parameters include:
- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) to promote cyclization .
- Solvent System: Dichloromethane or toluene for intermediate stabilization .
- Recrystallization: Purify using methylene chloride/petroleum ether mixtures to isolate high-purity crystals .
- Reaction Time: Monitor via TLC; optimal durations range from 5–6 hours under reflux .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester functionality. Chlorine atoms induce distinct deshielding in aromatic regions .
- GC-MS: Assess purity and molecular ion peaks (e.g., m/z 258–260 for dichloro analogs) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1720 cm⁻¹ and C-Cl bonds at 600–800 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How do chlorine substituent positions (5- and 7-) influence the electronic properties and reactivity of this compound compared to its analogs?
- Methodological Answer:
- Computational Studies: Perform DFT calculations to map electron density; para-substituted chlorines reduce ring aromaticity, increasing electrophilic substitution reactivity .
- Experimental Validation: Compare reaction rates with mono-chloro analogs in nucleophilic acyl substitution reactions .
- Hammett Analysis: Quantify substituent effects using σ values to predict regioselectivity in further functionalization .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer:
- Dose-Response Studies: Conduct IC₅₀ assays across multiple cell lines to clarify potency variations .
- Metabolic Stability Testing: Use liver microsomes to assess if metabolite interference explains discrepancies in antimicrobial activity .
- Structural Analog Comparison: Synthesize and test 5,7-difluoro or 5-bromo-7-chloro derivatives to isolate substituent-specific effects .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to bacterial DNA gyrase (target for quinolone-like activity). Chlorine atoms enhance hydrophobic interactions in the active site .
- MD Simulations: Run 100-ns trajectories to evaluate stability of ligand-enzyme complexes; compare with experimental IC₅₀ data .
- QSAR Models: Develop regression models correlating Cl substituent positions with antibacterial logP and bioavailability .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistent yields reported for this compound synthesis?
- Methodological Answer:
- Control Experiments: Replicate protocols from conflicting studies while standardizing solvent grades and catalyst batches .
- In Situ Monitoring: Use HPLC to track intermediate formation and identify side reactions (e.g., dechlorination) .
- DoE Optimization: Apply factorial design to test temperature, solvent, and catalyst interactions systematically .
Q. What analytical methods validate the absence of regioisomeric impurities in this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
